3,5-Dimethylpyridine-N-oxide

Catalog No.
S1896285
CAS No.
3718-65-8
M.F
C7H9NO
M. Wt
123.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5-Dimethylpyridine-N-oxide

CAS Number

3718-65-8

Product Name

3,5-Dimethylpyridine-N-oxide

IUPAC Name

3,5-dimethyl-1-oxidopyridin-1-ium

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

InChI

InChI=1S/C7H9NO/c1-6-3-7(2)5-8(9)4-6/h3-5H,1-2H3

InChI Key

SSTLCMOZTCLOLQ-UHFFFAOYSA-N

SMILES

CC1=CC(=C[N+](=C1)[O-])C

solubility

8.12 M

Canonical SMILES

CC1=CC(=C[N+](=C1)[O-])C

The exact mass of the compound 3,5-Dimethylpyridine-N-oxide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 8.12 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 272271. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,5-Dimethylpyridine-N-oxide (CAS 3718-65-8) is a highly versatile heterocyclic N-oxide utilized primarily as a nucleophilic oxidation reagent, a structural directing ligand in coordination chemistry, and an activated precursor for active pharmaceutical ingredient (API) synthesis [1]. By incorporating methyl groups at the 3- and 5-positions, this compound strikes a precise balance between enhanced electron donation to the N-oxide moiety and the preservation of steric accessibility at the oxygen center [2]. For industrial and laboratory buyers, it serves as a critical intermediate in the synthesis of antiulcer pharmaceuticals, such as omeprazole derivatives, and acts as a highly crystalline, easily handled solid oxidant compared to its liquid isomers [3].

Substituting 3,5-dimethylpyridine-N-oxide with the unoxidized 3,5-dimethylpyridine completely eliminates the necessary ring activation required for downstream electrophilic substitutions, such as nitration at the 4-position, stalling API precursor synthesis[1]. Furthermore, attempting to substitute it with positional isomers like 2,6-lutidine N-oxide introduces severe steric hindrance at the N-O coordination site, drastically altering ligand binding kinetics and preventing effective oxygen-atom transfer in catalytic cycles [2]. Additionally, 2,6-lutidine N-oxide is a liquid at room temperature in its anhydrous form, which complicates precise stoichiometric handling, weighing, and storage compared to the highly stable, solid-state nature of the 3,5-isomer [3].

Enantioselective Enhancement in Chiral Catalysis

In the asymmetric allylation of benzaldehyde using chiral oxazoline N-oxide catalysts, the 3,5-lutidine N-oxide derivative outperforms the unsubstituted pyridine N-oxide analog. The electron-donating methyl groups at the 3 and 5 positions enhance the nucleophilicity of the N-oxide oxygen without blocking the coordination site, leading to tighter transition state coordination and higher enantiomeric excess [1].

Evidence DimensionEnantiomeric excess (ee)
Target Compound Data79% ee (using 3,5-lutidine N-oxide (S)-phenyl-glycinol derivative)
Comparator Or Baseline71% ee (using pyridine N-oxide analog)
Quantified Difference8% absolute increase in enantiomeric purity
ConditionsAllylation of benzaldehyde with allyl-trichlorosilane

Buyers developing chiral catalysts should prioritize the 3,5-dimethyl scaffold to maximize enantiomeric purity in fine chemical synthesis.

Yield Optimization in Metal-Oxo Complex Generation

When utilized as an oxygen atom transfer reagent for the oxidation of titanocene-ethylene complexes to titanocene-oxo species, 3,5-lutidine N-oxide demonstrates superior conversion efficiency compared to standard pyridine N-oxide. The modulated basicity of the 3,5-dimethyl substituted ring facilitates a more efficient oxygen transfer while remaining easily separable from the reaction mixture[1].

Evidence DimensionIsolated product yield
Target Compound Data84% yield of titanocene-oxo complex
Comparator Or Baseline80% yield with pyridine N-oxide
Quantified Difference4% higher isolated yield
ConditionsOxidation of Cp*2Ti(CH2CH2) at room temperature

Procuring 3,5-lutidine N-oxide directly improves throughput and isolated yields in the synthesis of high-value organometallic catalysts.

Solid-State Stability and Formulation Handling

The physical state and hydration behavior of lutidine N-oxides vary significantly by isomer, directly impacting procurement and handling workflows. Anhydrous 3,5-dimethylpyridine N-oxide is a stable solid at room temperature that readily forms predictable, highly crystalline dihydrates and peroxosolvates. In contrast, the sterically hindered 2,6-lutidine N-oxide is a liquid at room temperature in its anhydrous state, requiring different handling protocols [1].

Evidence DimensionPhysical state at room temperature
Target Compound DataSolid (readily forms stable crystalline peroxosolvates)
Comparator Or BaselineLiquid (anhydrous 2,6-lutidine N-oxide)
Quantified DifferencePhase difference (Solid vs. Liquid)
ConditionsStandard ambient temperature and pressure (anhydrous state)

Solid-state materials reduce weighing errors, simplify storage, and are highly preferred for formulating stable solid oxidants.

Regioselective Ring Activation for API Precursors

The N-oxidation of 3,5-dimethylpyridine is a mandatory step for functionalizing the pyridine ring in pharmaceutical manufacturing. The N-oxide group donates electron density via resonance, activating the 2- and 4-positions for electrophilic attack. Without this N-oxide modification, the electron-deficient pyridine ring strongly resists nitration, making the unoxidized precursor unviable for downstream API synthesis[1].

Evidence DimensionRegioselective nitration capability
Target Compound DataEnables high-yield nitration at the 4-position (e.g., 4-nitro-3,5-dimethylpyridine-1-oxide)
Comparator Or BaselineUnoxidized 3,5-dimethylpyridine (resists electrophilic nitration)
Quantified DifferenceBinary capability (Reactive vs. Unreactive)
ConditionsStandard electrophilic aromatic nitration (HNO3/H2SO4)

This compound is an indispensable procurement requirement for synthesizing 4-substituted lutidine derivatives used in antiulcer APIs like omeprazole.

Synthesis of Substituted Pyridine Intermediates for APIs

Directly following from its regioselective activation profile, 3,5-dimethylpyridine-N-oxide is the required starting material for producing 4-nitro-3,5-dimethylpyridine-1-oxide. This intermediate undergoes subsequent substitutions to form 4-methoxy or 4-chloro derivatives, which are critical building blocks for proton-pump inhibitors such as omeprazole [1].

Oxygen-Atom Transfer Reagent in Organometallic Chemistry

Leveraging its 84% yield efficiency, this compound is the optimal stoichiometric oxidant for converting early transition metal-alkene complexes (like titanocene-ethylene) into reactive metal-oxo species. It provides a safer, higher-yielding, and more easily handled alternative to gaseous nitrous oxide or standard pyridine N-oxide [2].

Chiral Ligand Precursor for Asymmetric Catalysis

Based on its superior enantioselectivity (up to 79% ee), 3,5-dimethylpyridine-N-oxide is highly recommended for synthesizing chiral oxazoline N-oxide ligands. These ligands are utilized in Lewis base-catalyzed asymmetric allylations and aldol reactions, where the 3,5-dimethyl substitution enhances the nucleophilicity of the oxygen donor[3].

Solid-State Oxidant Formulation

Due to its ability to form stable, crystalline peroxosolvates and its solid state at room temperature, it is an excellent candidate for developing stable, weighable solid sources of hydrogen peroxide. This is highly relevant for controlled oxidation processes or the formulation of built-in antimicrobial preservatives [4].

XLogP3

0.6

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

3718-65-8

Wikipedia

3,5-Dimethylpyridine-N-oxide

Dates

Last modified: 08-16-2023

Explore Compound Types